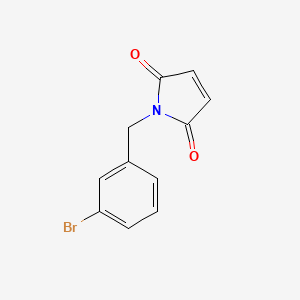

1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-9-3-1-2-8(6-9)7-13-10(14)4-5-11(13)15/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOWGSSDYZJMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601248520 | |

| Record name | 1-[(3-Bromophenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140480-94-0 | |

| Record name | 1-[(3-Bromophenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140480-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Bromophenyl)methyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Bromobenzyl 1h Pyrrole 2,5 Dione and Analogous Structures

Conventional Synthetic Approaches to N-Substituted Maleimides

The most traditional and widely employed route to N-substituted maleimides is a two-step process that begins with the acylation of a primary amine by maleic anhydride (B1165640), followed by a dehydration-induced cyclization to form the final imide ring. wikipedia.orgwikipedia.orgyoutube.com

Amine Acylation of Maleic Anhydride and Subsequent Cyclization to Form the Imide Ring

The synthesis commences with the nucleophilic attack of a primary amine, in this case, 3-bromobenzylamine (B82478), on one of the carbonyl carbons of maleic anhydride. chemrxiv.org This reaction is typically performed at room temperature in a suitable solvent, such as diethyl ether or acetic acid, and results in the ring-opening of the anhydride to form the corresponding N-(3-bromobenzyl)maleamic acid intermediate. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.gov This intermediate often precipitates from the reaction mixture and can be isolated in nearly quantitative yield. wikipedia.orgwikipedia.orgrsc.org

The second step involves the cyclodehydration of the maleamic acid to form the stable five-membered imide ring. youtube.comwikipedia.org This is most commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, typically anhydrous sodium acetate (B1210297). chemrxiv.orgnih.govwikipedia.org The acetic anhydride consumes the water generated during the ring-closing reaction, driving the equilibrium towards the formation of the N-substituted maleimide (B117702). chemrxiv.orgwikipedia.org

Optimization of Reaction Conditions for Efficient Imide Formation and Yield Enhancement

A key parameter in the widely used acetic anhydride/sodium acetate method is temperature control. For the synthesis of analogous N-substituted maleimides, maintaining a reaction temperature between 60–70°C has been shown to be optimal. chemrxiv.org Overheating can lead to side reactions and significantly lower yields. chemrxiv.org The use of azeotropic distillation in a suitable solvent can also facilitate the removal of water, allowing the reaction to proceed at lower temperatures, especially when employing acid catalysts. rsc.org

Alternative reagents and catalysts have been developed to improve yields and simplify purification. The use of tin-based catalysts has been reported to produce N-substituted maleimides in high selectivity and yield under milder conditions. youtube.com Other protocols for the ring closure of maleanilic acids utilize reagents such as acetyl chloride in combination with triethylamine (B128534) or trimethyl orthoacetate. rsc.org While effective, methods that rely on large excesses of dehydrating agents like acetic anhydride may not be cost-effective for large-scale industrial production and can necessitate complex purification procedures. chemrxiv.org

| Method | Reagents/Catalyst | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Standard Thermal | Acetic Anhydride / Sodium Acetate | 60-70°C | ~70% | chemrxiv.org |

| Direct Thermal | None (Heat only) | ~200°C | Variable (Risk of polymerization) | rsc.org |

| Microwave-Assisted | Acetic Anhydride / Sodium Acetate | 90°C | >70% | chemrxiv.org |

| Catalytic Dehydration | Tin Compounds | Variable | High | youtube.com |

Catalytic and Advanced Synthesis Techniques for the N-Substitution

To overcome some of the limitations of conventional methods, advanced catalytic and energy-input techniques have been developed. These approaches offer alternative pathways that can provide higher efficiency, milder reaction conditions, and faster synthesis times.

Palladium-Catalyzed N-Arylation Strategies for Introducing the Bromobenzyl Moiety

While the term "N-arylation" refers to the formation of a bond between a nitrogen and an aromatic ring, the analogous palladium-catalyzed N-alkylation (specifically, N-benzylation) represents the advanced catalytic strategy for forming the N-(3-bromobenzyl) bond in the target molecule. These reactions, which fall under the umbrella of cross-coupling chemistry, are powerful tools for creating C-N bonds. wikipedia.orglibretexts.org

The most prominent of these methods is the Buchwald-Hartwig amination, which typically couples an amine with an aryl halide. wikipedia.orgthermofisher.com For the synthesis of 1-(3-bromobenzyl)-1H-pyrrole-2,5-dione, a related palladium-catalyzed N-alkylation would be employed, reacting maleimide with a 3-bromobenzyl halide. This approach involves the oxidative addition of the benzyl (B1604629) halide to a Pd(0) complex, followed by reaction with the maleimide anion and subsequent reductive elimination to yield the N-substituted product and regenerate the catalyst. thermofisher.com The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, leading to high efficiency and broad functional group tolerance. youtube.com This catalytic approach avoids the need to pre-form the maleamic acid and can proceed under milder conditions than conventional cyclization methods.

Microwave-Assisted Synthesis of Pyrrole-2,5-dione Derivatives and Related Heterocycles

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations, including the formation of heterocyclic compounds like pyrrole-2,5-diones. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving yields and reducing the formation of side products. thermofisher.com

In the context of N-substituted maleimide synthesis, microwave energy can be applied to the classical cyclodehydration step. For example, the conversion of N-(4-chloro)maleanilic acid to the corresponding maleimide using acetic anhydride and sodium acetate was achieved in just 30 seconds at 90°C under microwave irradiation, yielding a slightly higher yield (73%) compared to conventional heating for 60 minutes (70%). chemrxiv.org It is also possible to perform the entire two-step synthesis in a single pot under microwave conditions. The reaction of maleic anhydride (furan-2,5-dione) with an amine in ethanol (B145695) at 130°C for 10 minutes under microwave heating has been shown to produce the desired N-substituted pyrrole-2,5-dione in good yield. libretexts.orgthermofisher.com This rapid and efficient heating makes microwave synthesis an attractive, environmentally friendly alternative to conventional methods. thermofisher.com

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Temperature | 60-70°C | 90°C |

| Reaction Time | 60 minutes | 30 seconds |

| Yield | 70% | 73% |

Comprehensive Analysis of Reaction Pathways and Reactivity of 1 3 Bromobenzyl 1h Pyrrole 2,5 Dione

Reactivity Governed by the Pyrrole-2,5-dione Moiety

The pyrrole-2,5-dione system, commonly known as a maleimide (B117702), is a classic Michael acceptor and a highly reactive dienophile. The two carbonyl groups flanking the double bond strongly withdraw electron density, rendering the alkene susceptible to attack by nucleophiles and dienes.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a fundamental transformation for forming six-membered rings. wikipedia.org The maleimide moiety in 1-(3-bromobenzyl)-1H-pyrrole-2,5-dione serves as a potent dienophile, readily engaging with a variety of dienes to produce substituted cyclohexene (B86901) derivatives. wikipedia.org This reaction is highly valued for its atom economy and its ability to create significant molecular complexity in a single, often stereocontrolled, step. wikipedia.orgnih.gov

The stereochemistry of the Diels-Alder reaction is a critical aspect, often yielding specific diastereomers. When N-substituted maleimides react with cyclic dienes like furan (B31954) derivatives, a mixture of endo and exo adducts can be formed. rsc.orgnih.gov The endo product is typically favored under kinetic control due to secondary orbital interactions, although the exo product is often the more thermodynamically stable isomer. rsc.org For instance, the reaction of an N-arylmaleimide with 2,5-dimethylfuran (B142691) has been shown to yield the exo Diels-Alder adduct. nih.gov

Regioselectivity becomes important when both the diene and the dienophile are unsymmetrical. The reaction's outcome is governed by the electronic properties of the substituents on both components. Generally, the reaction favors the formation of "ortho" (1,2) and "para" (1,4) products, while "meta" (1,3) products are typically minor byproducts. masterorganicchemistry.com This preference can be rationalized by considering the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. masterorganicchemistry.com In the case of this compound, the dienophile itself is symmetric, so regioselectivity is determined by the nature of the diene partner.

| Diene | Predicted Major Product(s) | Key Stereochemical/Regiochemical Feature |

|---|---|---|

| Furan | Exo and endo cycloadducts | The exo adduct is often thermodynamically favored, while the endo adduct can be kinetically favored. rsc.org |

| 2,3-Dimethyl-1,3-butadiene | Single cycloadduct | Reaction with a symmetrical diene yields a single regioisomer. tandfonline.com |

| Isoprene (2-methyl-1,3-butadiene) | "Para" adduct (1,4-disubstituted cyclohexene) | Substituents at the 2-position of the diene generally lead to the "para" product. masterorganicchemistry.com |

| Anthracene | 9,10-Adduct | Cycloaddition typically occurs across the central ring of anthracene. rsc.orgnih.gov |

A key feature of many Diels-Alder reactions, particularly those involving furan and maleimide, is their thermal reversibility. tandfonline.commdpi.com At elevated temperatures, the cycloadduct can undergo a retro-Diels-Alder (rDA) reaction, breaking down into the original diene and dienophile. wikipedia.orgmdpi.com This equilibrium nature is the foundation for developing thermally responsive and self-healing materials. tandfonline.comsemanticscholar.org

The temperature at which the reverse reaction becomes significant depends on the specific reactants. For furan-maleimide adducts, the cyclo-reversion temperature of the endo diastereomer is lower than that of the exo adduct. rsc.org Mechanistic studies have shown that the isomerization from the endo to the more stable exo adduct often proceeds through an rDA-DA sequence rather than a direct rearrangement. rsc.org While the forward reaction is typically concerted, applying an external force can shift the retro-reaction to a sequential pathway. uliege.be

| Parameter | Value | Conditions/Notes |

|---|---|---|

| Activation Energy (Ea) | ~50 kJ mol⁻¹ | Calculated for the reaction between furan-functionalized polystyrene and N-phenylmaleimide in the bulk state at 40-70 °C. mdpi.com |

| Reaction Order | Complex; often modeled with second-order kinetics | The kinetics can be influenced by the rDA process, especially at higher temperatures (e.g., 80 °C). mdpi.com |

| Reversibility Temperature | Varies; rDA is significant >80 °C | For furan/maleimide systems, the forward reaction is favored at lower temperatures, while the reverse is favored at higher temperatures. mdpi.com |

The dienophilic character of the maleimide is strongly influenced by the substituent on the nitrogen atom. Electron-withdrawing groups on the N-substituent generally increase the reactivity of the maleimide in Diels-Alder reactions by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgvcu.edu For this compound, the 3-bromobenzyl group is not directly conjugated to the maleimide ring. However, the bromine atom is electron-withdrawing via induction, which can slightly enhance the dienophilic nature of the double bond compared to an unsubstituted N-benzylmaleimide.

Reaction kinetics can be significantly accelerated through catalysis. Lewis acids are commonly employed to coordinate to one of the carbonyl oxygens of the dienophile. This coordination further lowers the LUMO energy, increasing the reaction rate and sometimes enhancing the regio- and stereoselectivity of the cycloaddition.

The electron-poor double bond of the pyrrole-2,5-dione moiety makes it an excellent Michael acceptor, readily undergoing conjugate addition (or 1,4-addition) with a wide range of soft nucleophiles. nih.govwikipedia.org This reaction is a powerful method for C-C and C-heteroatom bond formation, leading to functionalized succinimide (B58015) derivatives. nih.gov

Heteroatoms such as sulfur and nitrogen are effective nucleophiles for Michael additions to N-substituted maleimides. wikipedia.org These reactions, known as thia-Michael and aza-Michael additions respectively, are highly efficient and proceed under mild conditions, often requiring only a base or nucleophilic catalyst. researchgate.netmdpi.com

The general mechanism involves the attack of the nucleophile at the β-carbon of the maleimide double bond. wikipedia.org This generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the saturated succinimide adduct. wikipedia.org

Thia-Michael Addition: Thiols are particularly reactive nucleophiles for this transformation. The reaction can be catalyzed by bases (which generate a thiolate anion) or by nucleophilic catalysts like phosphines. researchgate.netmdpi.com The addition is often rapid and highly selective. mdpi.com This reaction is extensively used in bioconjugation and materials science. researchgate.net

Aza-Michael Addition: Primary and secondary amines also readily add to the maleimide double bond. wikipedia.org The reaction with secondary amines, for example, yields 3-aminosuccinimide (B3025788) derivatives. wikipedia.org The reactivity of amines can be lower than that of thiols, which can allow for selective reactions in molecules containing both functional groups. researchgate.net

| Nucleophile | Product Structure | Reaction Type |

|---|---|---|

| Benzyl (B1604629) Mercaptan (a thiol) | 1-(3-Bromobenzyl)-3-(benzylthio)pyrrolidine-2,5-dione | Thia-Michael Addition |

| Piperidine (a secondary amine) | 1-(3-Bromobenzyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | Aza-Michael Addition |

| Cysteine (contains both thiol and amine) | 1-(3-Bromobenzyl)-3-((R)-2-amino-2-carboxyethylthio)pyrrolidine-2,5-dione | Selective Thia-Michael Addition (thiol is more nucleophilic) |

Michael Addition Reactions

Enantioselective Michael Additions with Chiral Catalysis for Stereocontrol

The Michael addition of nucleophiles to the electrophilic double bond of N-substituted maleimides is a fundamental method for constructing chiral succinimide derivatives, which are prevalent motifs in bioactive molecules and natural products. nih.govmit.edu The development of enantioselective variants of this reaction using chiral organocatalysts provides a powerful strategy for controlling the stereochemistry of the newly formed stereocenters. researchgate.net For this compound, this transformation allows for the stereocontrolled introduction of various substituents at the C-3 position of the pyrrole-2,5-dione ring.

A variety of chiral organocatalysts have been successfully employed for the asymmetric Michael addition of nucleophiles, such as aldehydes and ketones, to N-substituted maleimides. wikipedia.orgwikipedia.org These reactions typically proceed with high yields and excellent enantioselectivities. acs.org The catalytic mechanism often involves the formation of a transient enamine between the catalyst (e.g., a chiral primary or secondary amine) and the nucleophilic substrate (e.g., an aldehyde). researchgate.netacs.org This enamine then attacks one of the prochiral faces of the maleimide double bond. The stereochemical outcome is dictated by the catalyst's chiral environment, which directs the approach of the enamine through the formation of a highly organized transition state, often stabilized by hydrogen bonds. researchgate.netwikipedia.org

Bifunctional catalysts, which possess both a nucleophilic/basic site (like an amine) to activate the donor and an acidic site (like a thiourea (B124793) or squaramide moiety) to activate the maleimide acceptor via hydrogen bonding, are particularly effective. nih.govwikipedia.org This dual activation strategy lowers the activation energy and enhances stereocontrol. researchgate.net For instance, catalysts derived from chiral 1,2-diamines have been shown to be highly effective. acs.org The catalyst forms an enamine with the aldehyde, while the thiourea group activates the maleimide, leading to a highly ordered transition state where the steric bulk of the catalyst shields one face of the enamine, resulting in a selective attack on the maleimide. acs.org

| Catalyst Type | Nucleophile | Solvent | Yield (%) | Enantioselectivity (% ee) | Ref |

| Chiral Primary Amine-Salicylamide | Isobutyraldehyde (B47883) | Toluene | High | up to 94 | researchgate.net |

| (R,R)-DPEN-Thiourea Derivative | Isobutyraldehyde | Water | ≥97 | 99 | acs.org |

| β-Amino Acids (e.g., L-Phe) on Clay | Isobutyraldehyde | Ethyl Acetate (B1210297) | High | up to 99 | nih.govmit.edu |

| Squaramide-Proline Derivative | Cyclohexanone | Not specified | 84–98 | 58–96 | nih.govwikipedia.org |

Table 1: Representative Chiral Catalyst Systems for Enantioselective Michael Additions to N-Substituted Maleimides.

Electrochemically Promoted Thio-Michael Additions and Their Mechanisms

The addition of thiols to maleimides (thio-Michael addition) is a crucial reaction for creating carbon-sulfur bonds, yielding thioether derivatives that are significant in medicinal chemistry and materials science. nih.gov Traditional base-catalyzed methods for this transformation can suffer from drawbacks such as reversible reactions, leading to low conversions, and hydrolysis of the maleimide ring under basic conditions. nih.gov

Electrochemical synthesis has emerged as a powerful and sustainable alternative to promote the thio-Michael addition to N-substituted maleimides like this compound. nih.govbohrium.com This method is performed under mild, oxidant- and catalyst-free conditions, often in an aqueous medium, which aligns with the principles of green chemistry. nih.govntu.edu.sg The process demonstrates excellent functional group tolerance and is easily scalable. nih.govrsc.org

The reaction is typically conducted in a simple undivided cell using graphite (B72142) rods as both the anode and cathode. nih.gov A constant current is applied to a solution containing the N-substituted maleimide and the thiol. The mechanism, elucidated through control experiments and cyclic voltammetry, is proposed to involve a radical pathway. nih.govbohrium.com This electrochemical approach avoids the equilibrium limitations of base-catalyzed reactions and prevents the degradation of the maleimide substrate, leading to moderate to excellent yields of the desired thioether products. nih.gov This radical-mediated pathway is believed to accelerate the thio-Michael addition compared to the conventional nucleophilic addition mechanism. bohrium.comrsc.org

| Thiol Substrate | Product Yield (%) |

| 4-Methylbenzenethiol | 91 |

| 4-Chlorobenzenethiol | 89 |

| 4-Methoxybenzenethiol | 93 |

| Thiophenol | 85 |

| Benzyl Mercaptan | 78 |

| Thiophen-2-ylmethanethiol | 82 |

Table 2: Examples of Electrochemically Promoted Thio-Michael Addition Yields with N-Phenylmaleimide (as a proxy for N-benzylmaleimides). Data adapted from literature on electrochemical methods. nih.gov

Reactivity of the 3-Bromobenzyl Group

The 3-bromobenzyl moiety of the title compound serves as a versatile handle for molecular elaboration through transition metal-catalyzed cross-coupling reactions. The C(sp²)-Br bond is a key reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Center

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to aryl bromides is well-established. For this compound, these reactions allow for selective functionalization of the aromatic ring without affecting the maleimide core, provided the reaction conditions are appropriately controlled.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions and tolerance of a vast array of functional groups. nih.gov

In the case of this compound, the C(sp²)-Br bond can be selectively activated for Suzuki-Miyaura coupling. The choice of palladium source, ligand, and base is critical for achieving high yields and selectivity. nih.gov For substrates containing multiple halogen atoms or different types of carbon-halogen bonds (e.g., C(sp²)-Br vs. C(sp³)-Cl), the selectivity can be finely tuned. Research on analogous substrates like bromobenzyl chlorides has shown that catalyst systems such as Pd(OAc)₂ with sterically demanding phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) can highly selectively activate the C(sp²)-Br bond over other potentially reactive sites. nih.govresearchgate.net This selectivity allows for the precise formation of aryl-aryl or aryl-alkyl linkages at the 3-position of the benzyl group.

| Boronic Acid/Ester | Catalyst System | Base | Product Type |

| Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Aryl-Aryl |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Aryl-Aryl |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | Aryl-Alkenyl |

| Methylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Aryl-Alkyl |

Table 3: Illustrative Conditions for Selective Suzuki-Miyaura Coupling at the C(sp²)-Br Bond.

The Heck reaction creates a C-C bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction can be performed in both an intermolecular and intramolecular fashion. For this compound, the maleimide double bond itself can act as the alkene partner in an intramolecular Heck reaction (IMHR).

The IMHR is a powerful tool for constructing cyclic and polycyclic systems. wikipedia.orgresearchgate.net In this substrate, the aryl bromide and the maleimide alkene are tethered together, setting the stage for a palladium-catalyzed cyclization. This would lead to the formation of a new six-membered ring, resulting in a dibenzo-fused heterocyclic system. The reaction proceeds via oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the tethered maleimide double bond, and subsequent β-hydride elimination to regenerate the catalyst and yield the cyclized product. wikipedia.org The IMHR is known for its ability to form sterically congested quaternary carbon centers and its high functional group tolerance under mild conditions. researchgate.netprinceton.edu

Intermolecular Heck reactions are also possible, though reactions involving maleimides can be challenging due to the potential for hydrolysis of the imide ring under the basic conditions typically required. ntu.edu.sg Careful selection of a weak, non-nucleophilic base, such as potassium acetate (KOAc), and an appropriate solvent can mitigate this issue and allow for the successful coupling with external alkenes. ntu.edu.sg

| Reaction Type | Alkene Partner | Catalyst | Base | Potential Product |

| Intramolecular | Maleimide double bond (internal) | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | Fused tricyclic heterocycle |

| Intermolecular | Styrene (B11656) | Pd(OAc)₂ | KOAc | 3-(Styryl)benzyl derivative |

| Intermolecular | n-Butyl acrylate | PdCl₂(PPh₃)₂ | Et₃N | 3-(Acrylate)benzyl derivative |

Table 4: Potential Heck Reaction Pathways for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a new C-N bond. wikipedia.org This reaction has become a cornerstone for the synthesis of arylamines and N-heterocycles due to its broad substrate scope and functional group tolerance, surpassing many classical methods. wikipedia.orgacs.org

For this compound, the C(sp²)-Br bond is an excellent substrate for Buchwald-Hartwig amination. Coupling with various primary or secondary amines, amides, or other nitrogen nucleophiles can introduce diverse functionalities. acsgcipr.org A particularly powerful application is in the synthesis of complex heterocycles through intramolecular or tandem C-N coupling strategies. acs.org For example, coupling the aryl bromide with a suitably functionalized amine (e.g., an amino alcohol or diamine) can be followed by a subsequent intramolecular cyclization to build fused heterocyclic ring systems. The development of sophisticated biarylphosphine ligands has been crucial to the reaction's success, enabling the coupling of a wide range of challenging substrates under mild conditions. mit.eduacs.org

| Amine/Nitrogen Nucleophile | Ligand | Base | Potential Product Application |

| Aniline | XPhos | NaOtBu | Synthesis of triarylamines |

| Morpholine | RuPhos | K₂CO₃ | Introduction of saturated heterocycles |

| Carbazole | BrettPhos | K₃PO₄ | Synthesis of hole-transport materials |

| 2-Aminoethanol | BINAP | Cs₂CO₃ | Precursor for intramolecular cyclization |

Table 5: Representative Buchwald-Hartwig Amination Reactions for Aryl Bromide Functionalization.

Stille Coupling and Other Organometallic Transformations Involving Benzyl Halides

The benzylic bromide in this compound serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the benzylic position.

Stille Coupling

The Stille reaction is a powerful C-C bond forming reaction that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. harvard.eduorganic-chemistry.org The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of an organic group from the organostannane reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While specific examples utilizing this compound are not prominent in the literature, benzyl halides are known substrates for this transformation. harvard.edu The reaction can be applied to couple the benzylic carbon with a variety of sp²- and sp-hybridized partners, such as vinyl, aryl, and alkynyl groups, transferred from the organostannane. The choice of ligands, additives (like Cu(I) salts), and reaction conditions can significantly influence the reaction's efficiency. harvard.eduorganic-chemistry.org

| Benzylic Halide | Organostannane Partner | Catalyst/Ligand | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl bromide | Vinyltributyltin | Pd(PPh₃)₄ | THF, 65 °C | Allylbenzene | 85% | harvard.edu |

| 4-Methoxybenzyl chloride | (Tributylstannyl)acetylene | PdCl₂(PPh₃)₂ / CuI | DMF, 25 °C | 1-Methoxy-4-(2-propynyl)benzene | 92% | libretexts.org |

| Benzyl chloride | Tributyl(phenyl)tin | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane, 100 °C | Diphenylmethane | 95% | organic-chemistry.org |

Other Organometallic Transformations

Beyond the Stille reaction, the benzylic bromide of the title compound is amenable to a range of other palladium-, nickel-, or iron-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples organic halides with organoboron compounds (boronic acids or esters). It is widely used due to the stability and low toxicity of the boron reagents. researchgate.net Benzylic bromides can be successfully coupled with various arylboronic acids under palladium catalysis, often enhanced by microwave irradiation to shorten reaction times. nih.gov

Kumada-Corriu Coupling : This transformation involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. For secondary benzylic bromides, using specific ligands like Xantphos can minimize side reactions such as β-elimination and lead to the desired cross-coupling products with an inversion of stereochemistry. acs.org

Organolithium Coupling : Direct cross-coupling of highly reactive organolithium reagents with benzyl bromides is also possible. Recent methods have shown that palladium-catalyzed coupling of lithium acetylides with benzyl bromides can proceed rapidly at room temperature, tolerating a wide array of sensitive functional groups like esters and nitriles. rsc.org

Iron-Catalyzed Coupling : Iron catalysts can be used for cross-electrophile coupling reactions, for instance, between benzyl halides and disulfides to form thioethers without the need for a terminal reductant. nih.gov

| Reaction Type | Benzylic Bromide | Coupling Partner | Catalyst/Ligand | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromobenzyl bromide | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃, DMF, 140 °C, MW | 66.7% | nih.gov |

| Kumada-Corriu | 1-Bromoethylbenzene | Phenylmagnesium bromide | PdCl₂(Xantphos) | THF, 0 °C | 85% | acs.org |

| Organolithium Coupling | Benzyl bromide | Lithium phenylacetylide | [Pd(μ-I)P(tBu)₃]₂ | THF, rt, 10 min | 95% | rsc.org |

| Iron-Catalyzed Thioetherification | 4-Methylbenzyl bromide | Dimethyl disulfide | Fe(CO)₅ | Pinacolone, 107 °C | 91% | nih.gov |

Polymer Chemistry and Advanced Materials Applications of N Substituted Maleimide Derivatives

Role of Maleimide (B117702) Derivatives in Polymer Synthesis

The electron-deficient nature of the carbon-carbon double bond in the maleimide ring makes it highly susceptible to various polymerization techniques. specificpolymers.com This has enabled the synthesis of a wide array of polymers with unique architectures and functionalities.

N-substituted maleimides readily undergo free-radical polymerization to form homopolymers or can be copolymerized with a variety of other vinyl monomers. scientific.netuctm.edu Despite being a 1,2-disubstituted ethylenic compound, maleimide and its derivatives can be polymerized through free-radical mechanisms. researchgate.net The thermal stability of the resulting polymers is a key characteristic, particularly for those derived from monomers containing aromatic substituents. researchgate.net

Radical polymerization of N-substituted maleimides can be initiated using conventional initiators like azobisisobutyronitrile (AIBN). scientific.netuctm.edu For instance, N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimide (MPMI) has been homopolymerized and copolymerized with methyl methacrylate (B99206) (MMA) in tetrahydrofuran (B95107) (THF) using AIBN as the initiator. uctm.edu The reactivity ratios for this copolymerization were determined to be rMPMI = 0.33 and rMMA = 0.56, indicating the tendency for the monomers to incorporate into the polymer chain. uctm.edu

Furthermore, N-substituted maleimides can be copolymerized with electron-rich monomers like styrene (B11656) to form alternating copolymers. acs.org This is often achieved through the formation of charge transfer complexes (CTCs) between the electron-deficient maleimide and the electron-rich comonomer. acs.org Atom Transfer Radical Polymerization (ATRP) has been successfully employed to synthesize well-defined alternating copolymers of N-substituted maleimides, such as N-(2-acetoxyethyl) maleimide (AEMI) and N-phenylmaleimide (PhMI), with styrene. acs.org

The nature of the N-substituent on the maleimide ring can influence the polymerization behavior and the properties of the resulting polymers. tandfonline.com For example, radical polymerization of N-(alkyl-substituted phenyl)maleimides has been shown to yield thermally stable polymers that are soluble in nonpolar solvents. acs.org

Table 1: Examples of Radical Polymerization of N-Substituted Maleimides

| N-Substituted Maleimide Monomer | Comonomer | Polymerization Method | Key Findings |

|---|---|---|---|

| N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimide (MPMI) | Methyl Methacrylate (MMA) | Free Radical Polymerization (AIBN) | Reactivity ratios determined as rMPMI= 0.33, rMMA= 0.56. uctm.edu |

| N-(2-acetoxyethyl) maleimide (AEMI) | Styrene | Atom Transfer Radical Polymerization (ATRP) | Synthesis of well-defined alternating copolymers. acs.org |

| N-phenylmaleimide (PhMI) | Styrene | Atom Transfer Radical Polymerization (ATRP) | Controllable copolymerization with predominantly alternating structure. acs.org |

| N-(alkyl-substituted phenyl)maleimides | None (Homopolymerization) | Radical Polymerization | Resulting polymers exhibit high thermal stability and solubility in nonpolar solvents. acs.org |

Maleimide derivatives, particularly bismaleimides (BMIs), are crucial components in the formulation of high-performance thermosetting resins. polymerinnovationblog.comtandfonline.com These resins are known for their exceptional thermal and thermo-oxidative stability, chemical resistance, and mechanical strength. wikipedia.orgderpharmachemica.com

Bismaleimide (B1667444) resins cure through addition reactions of their unsaturated double bonds, which avoids the formation of volatile byproducts—a significant advantage over condensation-type polyimides. polymerinnovationblog.com The curing mechanisms can involve Michael addition, Ene-Alder reactions, cycloaddition reactions like the Diels-Alder reaction, and free-radical polymerization. polymerinnovationblog.com This versatility in curing chemistry allows for the formation of highly crosslinked networks. polymerinnovationblog.com

The integration of maleimide functionalities into polymer backbones significantly enhances their thermal stability. uctm.eduacs.org For example, polymers of N-substituted maleimides are recognized as an important class of thermally stable polymers. uctm.edu The thermal properties of these polymers can be further improved through copolymerization. uctm.edu

Maleimide-based epoxy resins represent another class of high-performance materials that combine the desirable properties of both maleimides and epoxy resins. derpharmachemica.com These hybrid resins exhibit good adhesion, chemical and electrical resistance, and heat resistance. derpharmachemica.com

Table 2: Properties of High-Performance Polymers Incorporating Maleimides

| Polymer System | Curing/Polymerization Mechanism | Key Properties |

|---|---|---|

| Bismaleimide (BMI) Resins | Addition reactions (Michael addition, Ene-Alder, Diels-Alder, free-radical) | High thermal stability (continuous use up to 204-232 °C), high glass transition temperature (~260 °C), no volatile byproducts during cure. polymerinnovationblog.comwikipedia.org |

| Copolymers of N-substituted maleimides | Free-radical copolymerization | Enhanced thermal stability and mechanical properties compared to homopolymers. uctm.edu |

| Maleimide-Epoxy Resins | Curing of epoxy and maleimide groups | Good thermal and thermo-oxidative resistance, chemical resistance, mechanical strength, good adhesion. derpharmachemica.com |

The unique reactivity of the maleimide group, particularly its dienophilic character, makes it an ideal component for designing self-healing and stimuli-responsive polymers. specificpolymers.comnih.gov The thermoreversible Diels-Alder (DA) reaction between a furan (B31954) (diene) and a maleimide (dienophile) is a widely utilized strategy for creating dynamic covalent networks with self-healing capabilities. nih.govacs.org

These polymer networks can be designed to be fully reversible, as all crosslinks are based on the reversible covalent Diels-Alder bonds. nih.gov The healing process is triggered by temperature; at elevated temperatures, the retro-Diels-Alder reaction occurs, breaking the crosslinks and allowing the material to flow and heal cracks. researchgate.net Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's integrity. researchgate.net The efficiency of this healing process can be influenced by factors such as the structure of the maleimide and the surrounding polymer matrix. rsc.org

Beyond thermal stimuli, maleimide-containing polymers can be designed to respond to other triggers. For instance, polymers incorporating specific chemical structures can exhibit responsiveness to changes in pH or redox potential. mdpi.com The cleavage of certain bonds or changes in hydrophilicity in response to these internal stimuli can be used for applications like controlled drug delivery. mdpi.com The versatility of maleimide chemistry allows for the creation of multi-stimuli-responsive systems that react to a combination of triggers, enabling more precise control over material properties. mdpi.com

Table 3: Examples of Maleimide-Based Self-Healing and Stimuli-Responsive Systems

| System | Reversible Chemistry/Stimulus | Mechanism | Application |

|---|---|---|---|

| Furan-Maleimide Polymer Networks | Diels-Alder/Retro-Diels-Alder Reaction (Thermal) | Thermally reversible covalent crosslinks. nih.gov | Self-healing materials, recyclable thermosets. nih.govacs.org |

| Poly(ionic liquid) Covalent Adaptable Networks | Furan-Maleimide Linkages (Thermal) | Thermoreversible network formation. rsc.org | Self-healing conductive materials. rsc.org |

| Epoxy-Amine Thermosets with Maleimide Healing Agents | Diels-Alder Bonding and Mechanical Interlocking | Crack healing through reaction of maleimide with furan functionalities. rsc.org | Self-healing thermosets. |

Functionalization of Polymeric and Material Surfaces

The high reactivity of the maleimide group makes it a valuable tool for the functionalization of polymer and material surfaces. This allows for the covalent attachment of various molecules, leading to surfaces with tailored properties and functionalities.

Maleimide groups can be introduced onto a surface and subsequently used as anchor points for the covalent attachment of other molecules. nih.gov A common and highly efficient method for this is the Michael addition reaction between a maleimide and a thiol group. nih.govacs.org This reaction is highly selective and proceeds rapidly under mild conditions, making it ideal for bioconjugation and surface modification. specificpolymers.comacs.org

For example, surfaces can be modified to present maleimide groups, which can then react with thiol-containing molecules such as proteins, peptides, or synthetic polymers. nih.govacs.org This strategy has been used to immobilize enzymes for biocatalysis, offering advantages like easy separation and reuse of the enzyme. nih.gov Similarly, gold nanoparticles have been surface-engineered with maleimide groups to allow for the controlled covalent attachment of thiol-containing biomolecules for applications in nanomedicine and bioanalysis. acs.orgwilhelm-lab.com

Maleimide functionalities can also be used as photoinitiators for surface-grafted polymerization. nih.gov For instance, maleimide groups covalently bonded to a polyethylene (B3416737) (PE) film surface have been used to initiate the photopolymerization of acrylic acid and glycidyl (B131873) methacrylate, resulting in the formation of polymer layers covalently attached to the PE surface. nih.gov

The ability to form well-defined polymer networks with tailored properties is a key advantage of using maleimide derivatives. By carefully selecting the monomers and crosslinking agents, it is possible to create networks with specific functionalities for a range of applications.

For instance, thermally reversible thermosets based on furan-functionalized polyketones crosslinked with a bismaleimide have been synthesized. rug.nl The properties of these networks, such as their de-crosslinking temperature and self-healing ability, can be tuned by varying the number of furan groups and the crosslinker-to-furan molar ratio. rug.nl Some of these materials also exhibit a shape memory effect, further expanding their potential applications. rug.nl

In the realm of biomaterials, maleimide-containing hydrogels serve as versatile platforms for bioimmobilization. acs.org These hydrogels can be readily functionalized with thiol-containing molecules, such as biotin, to enable the specific immobilization of proteins like streptavidin. acs.org The density of the immobilized biomolecules can be controlled by varying the concentration of maleimide groups within the hydrogel network. acs.org

Future Perspectives and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes for Enhanced Efficiency and Sustainability

While traditional methods for the synthesis of N-substituted maleimides, often involving the reaction of maleic anhydride (B1165640) with the corresponding amine followed by dehydration, are well-established, future research is expected to focus on more efficient and sustainable approaches. researchgate.nettandfonline.comtandfonline.com These unconventional routes aim to reduce reaction times, minimize waste, and utilize greener solvents and energy sources.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate the cyclization of the intermediate maleamic acid, leading to higher yields in shorter reaction times compared to conventional heating. tandfonline.com For the synthesis of 1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione, this would involve the reaction of maleic anhydride with 3-bromobenzylamine (B82478) under microwave irradiation, potentially in a solvent-free or high-boiling point solvent system to enhance efficiency.

Solvent-free or "grindstone" chemistry presents another green alternative. tandfonline.com This mechanochemical approach, where reactants are ground together in the absence of a solvent, can lead to highly efficient reactions with minimal waste. The direct reaction of solid maleic anhydride and 3-bromobenzylamine under grinding conditions could provide a more environmentally benign route to the target compound.

Furthermore, the development of catalytic one-pot syntheses from readily available starting materials is a key area of future research. This could involve, for example, the development of a catalytic system that promotes the direct conversion of maleic acid and 3-bromobenzylamine to the corresponding maleimide (B117702), bypassing the need to first form the anhydride. Sustainable catalytic systems, potentially using earth-abundant metals or organocatalysts, will be a primary focus. researchgate.netresearchgate.net

| Synthetic Route | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Rapid reaction times, higher yields, energy efficiency tandfonline.com |

| Solvent-Free Synthesis | Mechanical grinding of reactants | Reduced solvent waste, high atom economy, simplicity tandfonline.com |

| Catalytic One-Pot Synthesis | Use of a catalyst to combine multiple steps | Increased efficiency, reduced purification steps, greener process |

Discovery of Novel Reactivity Patterns and Multi-Component Reactions Leveraging Dual Functionality

The "this compound" molecule possesses two key reactive sites: the electrophilic double bond of the maleimide ring and the carbon-bromine bond on the benzyl (B1604629) group. This dual functionality is a fertile ground for the discovery of novel reactivity patterns and the design of multi-component reactions (MCRs). acs.orgnih.gov

The maleimide moiety is a well-known participant in a variety of reactions, including Diels-Alder cycloadditions , Michael additions , and various annulation and spirocyclization reactions . nih.govnih.govrsc.orgrsc.org Future research will likely explore the participation of this compound in these transformations to create complex molecular architectures. For instance, its use as a dienophile in Diels-Alder reactions can lead to the formation of intricate polycyclic structures. nih.gov

The presence of the bromobenzyl group opens up possibilities for transition-metal-catalyzed cross-coupling reactions . Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to introduce a wide array of substituents at the 3-position of the benzyl ring. This would allow for the creation of a diverse library of 1-(3-substituted-benzyl)-1H-pyrrole-2,5-dione derivatives with tailored properties.

A particularly exciting avenue is the development of tandem or sequential reactions that exploit both reactive sites. For example, a Michael addition to the maleimide double bond could be followed by a palladium-catalyzed cross-coupling reaction on the bromobenzyl group, all in a one-pot fashion. This would enable the rapid construction of highly functionalized molecules.

Multi-component reactions (MCRs) involving this compound as a building block are also a promising area. acs.org An MCR could be designed where the maleimide double bond, the bromo-benzyl group, and other reactants combine to form complex heterocyclic systems in a single, atom-economical step.

| Reaction Type | Reactive Site | Potential Products |

| Diels-Alder Reaction | Maleimide C=C bond | Polycyclic imides nih.gov |

| Michael Addition | Maleimide C=C bond | Substituted succinimides nih.gov |

| Cross-Coupling Reactions | C-Br bond on benzyl ring | Diversely functionalized benzyl maleimides |

| Tandem Reactions | Both maleimide and bromobenzyl | Highly complex and diverse molecular scaffolds |

| Multi-Component Reactions | Both maleimide and bromobenzyl | Complex heterocyclic systems acs.org |

Advanced Rational Design through Integrated Computational and Experimental Approaches for Targeted Synthesis

The future of chemical synthesis and drug discovery lies in the integration of computational and experimental methods for the rational design of molecules with specific functions. rsc.orgnih.govresearchgate.net For this compound, this integrated approach can be applied to both the optimization of its synthesis and the design of novel derivatives for targeted applications.

Computational modeling , using techniques such as Density Functional Theory (DFT), can be employed to predict the reactivity of the different sites on the molecule and to elucidate the mechanisms of potential reactions. nih.govrsc.orgresearchgate.netnih.gov This can guide the selection of optimal reaction conditions (catalysts, solvents, temperature) for both the synthesis of the parent compound and its subsequent transformations, saving significant experimental time and resources.

In the context of medicinal chemistry, molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound and its derivatives to specific biological targets. nih.gov The maleimide scaffold is a known "privileged structure" in drug discovery, and by computationally screening libraries of virtually modified compounds, researchers can identify promising candidates for synthesis and biological evaluation. nih.govresearchgate.net For example, derivatives could be designed as inhibitors of specific enzymes or as ligands for particular receptors.

An iterative cycle of computational design, chemical synthesis, and experimental testing will be crucial. Computational predictions will guide the synthesis of a small number of highly promising compounds. The experimental results from the biological evaluation of these compounds will then be used to refine the computational models, leading to a more accurate and predictive design process in the next iteration. This synergistic approach will accelerate the discovery of new bioactive molecules based on the this compound scaffold.

Development of Transformative Materials with Tailored Functionality for Interdisciplinary Research

The unique combination of a reactive maleimide group and a modifiable bromobenzyl moiety makes this compound an excellent building block for the development of advanced functional materials. nih.govspecificpolymers.comrsc.org

In polymer chemistry, the maleimide group can participate in both homo- and co-polymerization reactions , and it is also a key component in the design of self-healing polymers through reversible Diels-Alder reactions with furan-containing polymers. specificpolymers.com The bromobenzyl group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties. For instance, after polymerization of the maleimide group, the bromo-substituents along the polymer chain could be functionalized to introduce specific properties such as hydrophilicity, hydrophobicity, or biocompatibility. nih.govnih.govnveo.org

This compound can also be used to create functionalized surfaces and nanoparticles . By attaching this compound to a surface via the bromobenzyl group (for example, through a cross-coupling reaction), the maleimide moiety can be exposed for further reactions, such as the immobilization of biomolecules through Michael addition with cysteine residues in proteins. mdpi.com

The development of novel fluorescent materials is another exciting possibility. The maleimide scaffold is known to be a part of some fluorescent molecules. rsc.orgbham.ac.uk By judiciously modifying the bromobenzyl group with chromophoric or fluorophoric units through cross-coupling reactions, it may be possible to create novel dyes and sensors with tailored photophysical properties.

The versatility of this compound extends to interdisciplinary fields such as bioconjugation and drug delivery . The maleimide group can be used to attach the molecule to proteins or other biomolecules, while the bromobenzyl group could be functionalized with targeting ligands or imaging agents. nih.gov This could lead to the development of sophisticated bioconjugates for diagnostics and therapeutics.

| Material Type | Key Role of the Compound | Potential Applications |

| Self-Healing Polymers | Reversible Diels-Alder reaction of the maleimide | Smart materials, robotics specificpolymers.com |

| Functionalized Polymers | Polymerization of the maleimide and post-modification of the bromobenzyl group | Biocompatible materials, coatings nih.govnveo.org |

| Modified Surfaces | Surface attachment and subsequent bioconjugation | Biosensors, medical implants |

| Fluorescent Materials | Core scaffold for building novel fluorophores | Dyes, chemical sensors rsc.orgbham.ac.uk |

| Bioconjugates | Linking biomolecules and other functional moieties | Drug delivery, medical imaging nih.gov |

Q & A

Q. Table 1: Example Synthesis Conditions

| Parameter | Optimal Range |

|---|---|

| Solvent | Toluene/Ethanol (3:1 v/v) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

[Advanced] How can contradictory biological activity data for derivatives of this compound be systematically resolved?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural modifications. A three-step approach is recommended:

Meta-Analysis: Compile data across studies, adjusting for variables (e.g., cell lines, concentrations) .

Structural-Activity Relationship (SAR): Synthesize derivatives with controlled substituents (e.g., varying halogen positions) and test under standardized conditions .

Statistical Validation: Use ANOVA to compare activity variances across experimental setups .

[Basic] What analytical techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures accuracy:

- Purity Assessment: HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .

- Structural Confirmation: ¹H NMR (δ 6.8–7.4 ppm for aromatic protons) and ¹³C NMR (carbonyl peaks at ~170 ppm) .

- Mass Analysis: High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺.

[Advanced] What computational tools can predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways using COMSOL Multiphysics .

- Reaction Databases: Cross-reference with platforms like PubChem to identify analogous reactions .

[Basic] What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and goggles.

- Ventilation: Use fume hoods for synthesis and purification steps .

- Waste Disposal: Neutralize brominated byproducts with NaHCO₃ before disposal .

[Advanced] How can green chemistry principles improve the sustainability of its synthesis?

Methodological Answer:

- Catalyst Recycling: Immobilize Pd catalysts on magnetic nanoparticles for reuse .

- Solvent Replacement: Substitute toluene with cyclopentyl methyl ether (CPME), a greener solvent .

- Energy Efficiency: Microwave-assisted synthesis reduces reaction time and energy consumption .

[Basic] What strategies assess the thermal stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (10°C/min, N₂ atmosphere) .

- Differential Scanning Calorimetry (DSC): Identify decomposition exotherms.

- Accelerated Aging: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

[Advanced] How can AI-driven platforms enhance research on this compound?

Methodological Answer:

- Automated Workflows: Use AI tools (e.g., IBM RXN) to predict reaction pathways and optimize conditions .

- Data Integration: Machine learning models can correlate spectral data with synthetic parameters for faster analysis .

- Real-Time Adjustments: Implement AI in "smart labs" to dynamically modify reaction variables based on interim data .

[Basic] What in vitro assays evaluate the antimicrobial potential of derivatives?

Methodological Answer:

- Broth Microdilution: Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .

- Agar Diffusion: Assess zone of inhibition for fungal strains (e.g., Candida albicans) .

- Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .

[Advanced] How can researchers address challenges in scaling up synthesis?

Methodological Answer:

- Process Simulation: Model reactor dynamics (e.g., batch vs. continuous flow) using Aspen Plus .

- Kinetic Studies: Determine rate laws under varying pressures/temperatures to identify bottlenecks .

- Quality-by-Design (QbD): Implement DOE to ensure critical quality attributes (CQAs) are maintained at scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.